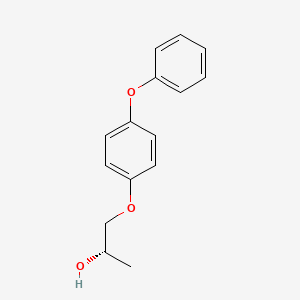

(s)-1-(4-Phenoxyphenoxy)-2-propanol

Description

Properties

Molecular Formula |

C15H16O3 |

|---|---|

Molecular Weight |

244.28 g/mol |

IUPAC Name |

(2S)-1-(4-phenoxyphenoxy)propan-2-ol |

InChI |

InChI=1S/C15H16O3/c1-12(16)11-17-13-7-9-15(10-8-13)18-14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3/t12-/m0/s1 |

InChI Key |

RVAHBQKJLFMRFE-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@@H](COC1=CC=C(C=C1)OC2=CC=CC=C2)O |

Canonical SMILES |

CC(COC1=CC=C(C=C1)OC2=CC=CC=C2)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

(S)-1-(4-Phenoxyphenoxy)-2-propanol has been identified as a key intermediate in the synthesis of several pharmaceutical agents, particularly those targeting metabolic disorders.

Case Studies:

- Pyriproxyfen Production: This compound serves as an important intermediate in the production of pyriproxyfen, a widely used insect growth regulator that affects the development of insects, making it valuable in agricultural pest control .

- Therapeutic Potential: Research indicates that derivatives of this compound may exhibit activity against various diseases, including metabolic syndrome-related conditions such as type 2 diabetes and obesity. These derivatives have shown promise in inhibiting enzymes related to glucose metabolism .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound has applications in the agrochemical sector.

Applications:

- Insecticides: The compound's role as an intermediate in the synthesis of insecticides highlights its importance in agricultural practices aimed at pest management .

- Herbicides: Its structural properties may also allow for modifications leading to new herbicidal compounds that can effectively target specific weeds while minimizing environmental impact .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural and functional differences between (S)-1-(4-Phenoxyphenoxy)-2-propanol and analogous compounds:

Key Differences and Implications

Biological Activity: this compound is optimized for juvenile hormone (JH) agonism, disrupting insect development . The fluorophenoxy group in Phenol, 4-(4-fluorophenoxy)-2-(1-propen-1-yl) may enhance lipid solubility and bioavailability compared to non-fluorinated analogs .

Synthetic Accessibility: The synthesis of this compound involves NaH-mediated coupling in N,N-dimethylacetamide (DMA) . 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol requires multi-step protection/deprotection due to its diol and methoxy groups .

Safety and Handling: Limited hazard data exist for this compound, though its parent compound (Pyriproxyfen) is classified as low-toxicity . Timolol and 2-amino-1-(4-hydroxyphenyl)-propanol HCl are subject to stringent pharmacological safety protocols .

Commercial and Research Relevance

- Cost and Availability: this compound is priced between €238–835/kg, with lead times of 1–2 months . In contrast, Timolol is a commercial pharmaceutical with higher regulatory costs .

- Research Utility: The diol analog (2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol) is prioritized for solubility studies due to its polar groups , while the fluorinated analog may serve as a lead compound in medicinal chemistry .

Preparation Methods

Reaction Mechanism and Substrate Design

The patented method described in WO2002083612A1 utilizes a sulfonic ester compound as the starting material for asymmetric synthesis. The general reaction involves nucleophilic substitution between a sulfonic ester derivative (e.g., (R)-2-(methanesulfonyloxy)propyl 4-nitrobenzoate) and 4-phenoxyphenol in the presence of a base. The stereochemical outcome is controlled by the chiral center in the (R)-configured sulfonic ester, which undergoes inversion to yield the (S)-enantiomer of the target alcohol.

Key reactants include:

-

Sulfonic ester derivatives : Substituted with nitro, methyl, or halide groups (R₁) to modulate reactivity.

-

4-Phenoxyphenol : Acts as the nucleophile, attacking the electrophilic carbon adjacent to the sulfonate group.

Optimization of Reaction Conditions

The reaction is typically conducted in a biphasic solvent system (toluene-water) with a phase transfer catalyst (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity. Sodium hydroxide (0.8–1.2 mol equivalents) serves as the base, achieving yields of 42.8–57.6% after 72 hours at 72°C. Critical parameters include:

Post-reaction workup involves extraction with ethyl acetate, silica gel chromatography, and recrystallization to achieve >98% purity. Nuclear magnetic resonance (NMR) data confirm the structure: (CDCl₃) δ 1.28 (d, 3H), 3.77 (dd, 1H), 4.20 (m, 1H), 6.8–7.4 (m, 9H).

Direct Alkylation of 4-Phenoxyphenol with Chloroisopropyl Alcohol

Single-Step Alkylation Strategy

An alternative route, reported in CN105330519A, employs 4-phenoxyphenol and 1-chloro-2-propanol under basic conditions. This method simplifies synthesis by avoiding chiral auxiliaries, relying instead on kinetic resolution during crystallization.

Reaction Scheme :

Solvent and Base Screening

Ethanol emerges as the optimal solvent due to its ability to dissolve both reactants and precipitate the product upon cooling. Pyridine or aqueous sodium hydroxide (1.0–1.5 equivalents) act as acid scavengers, neutralizing HCl generated during alkylation.

| Base | Yield (%) | Purity (%) |

|---|---|---|

| Pyridine | 88.95 | 98.10 |

| NaOH (20% aq.) | 95.0 | 97.50 |

| K₂CO₃ | 78.20 | 95.80 |

Reaction at 78°C for 20 hours achieves 95% yield with NaOH, though prolonged heating (>24 hours) decreases ee by 5–10%.

Comparative Analysis of Synthetic Routes

Yield and Enantiomeric Excess

| Method | Yield (%) | ee (%) | Complexity | Scalability |

|---|---|---|---|---|

| Sulfonic Ester | 42.8–57.6 | >99 | High | Moderate |

| Direct Alkylation | 88.95–95 | 85–90 | Low | High |

The sulfonic ester route excels in enantiomeric purity but requires multi-step synthesis and costly chiral precursors. Direct alkylation offers higher yields and simpler workflows, making it preferable for industrial-scale production despite moderate ee.

Solvent and Catalytic Systems

-

Sulfonic Ester Method : Requires toluene-water mixtures and phase transfer catalysts, increasing environmental concerns.

-

Direct Alkylation : Uses ethanol, a greener solvent, but generates stoichiometric HCl, necessitating robust neutralization protocols.

Advanced Purification and Analytical Techniques

Chromatographic Separation

Silica gel chromatography (hexane:ethyl acetate = 4:1) effectively removes unreacted 4-phenoxyphenol and byproducts. Recrystallization from ethyl acetate/hexane further enhances purity to >99%.

Spectroscopic Validation

-

: Characteristic peaks at δ 1.28 (CH₃), 4.20 (CH-O), and 6.8–7.4 (aromatic protons).

-

HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, confirming ee >99% for the sulfonic ester route.

Industrial-Scale Considerations

Cost-Benefit Analysis

Q & A

Q. What are the recommended synthetic routes for (S)-1-(4-Phenoxyphenoxy)-2-propanol, and how can enantiomeric purity be ensured?

A multi-step synthesis typically involves nucleophilic substitution between 4-phenoxyphenol and (S)-epichlorohydrin under basic conditions (e.g., NaOH or K₂CO₃). Enantiomeric purity is achieved via chiral chromatography (e.g., using amylose-based columns) or asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxide ring-opening) . Post-synthesis, validate optical purity using polarimetry and chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on chiral center splitting (δ 3.5–4.5 ppm for propanol protons) and aryl ether signals (δ 6.5–7.5 ppm) .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ at m/z 305.1 (calculated for C₁₅H₁₆O₃) .

- Chiral HPLC : Compare retention times with racemic mixtures to confirm enantiopurity .

Q. What safety protocols are essential for handling this compound in the lab?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks; static dissipation is critical due to flammability (flash point ~243°C) .

- Spill Management : Neutralize with dry sand or alcohol-resistant foam; avoid water to prevent environmental release .

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Monitor for oxidation by TLC or HPLC; degradation products may include quinone derivatives from aryl ether cleavage .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to improve yield and scalability?

- Catalytic Asymmetric Epoxidation : Use Sharpless or Julia–Colonna conditions for (S)-epichlorohydrin production, achieving >90% ee .

- Kinetic Resolution : Employ lipase-mediated acetylation (e.g., Candida antarctica Lipase B) to separate enantiomers during propanol formation .

- Process Optimization : Screen solvents (e.g., THF vs. DCM) and bases (e.g., DBU vs. K₂CO₃) to minimize racemization .

Q. What experimental designs address stability limitations in long-term studies?

Q. How do researchers resolve contradictions in bioactivity data across studies?

- Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., diastereomers or phenolic by-products) .

- Assay Standardization : Use positive controls (e.g., β-blockers for receptor studies) and replicate under identical conditions (pH, temperature) .

- Meta-Analysis : Cross-reference data with databases like NIST Chemistry WebBook for spectral validation .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to β-adrenergic receptors, focusing on hydrogen bonds with the propanol hydroxyl and aryl π-π stacking .

- MD Simulations : Simulate lipid bilayer permeability (e.g., in CHARMM-GUI) to assess bioavailability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.